molecular formula C13H18O2 B1608406 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde CAS No. 872183-70-5

4-Ethoxy-5-isopropyl-2-methylbenzaldehyde

Cat. No. B1608406
M. Wt: 206.28 g/mol
InChI Key: AJEMGCWPWNRYNF-UHFFFAOYSA-N
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Description

“4-Ethoxy-5-isopropyl-2-methylbenzaldehyde” is a chemical compound with the CAS Number: 872183-70-5. It has a molecular weight of 206.28 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-ethoxy-5-isopropyl-2-methylbenzaldehyde . The Inchi Code for this compound is 1S/C13H18O2/c1-5-15-13-6-10 (4)11 (8-14)7-12 (13)9 (2)3/h6-9H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound is in liquid form . It is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of new compounds from derivatives of benzaldehydes. For example, derivatives like 3-ethoxy-4-hydroxybenzaldehyde have been used in the synthesis of a variety of novel compounds through reactions such as acetylation, methylation, and titrations in non-aqueous media (H. Yüksek et al., 2005). These methodologies could potentially be applied to 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde to generate new molecules with unique properties and applications.

Catalytic Activity and Electrocatalysis

Certain benzaldehyde derivatives have been investigated for their catalytic activity. For instance, the catalytic conversion of bioethanol into value-added chemicals showcases the potential of methylbenzaldehydes in catalysis (Takahiko Moteki et al., 2016). Another study demonstrated the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, illustrating the use of benzaldehyde derivatives in electrosynthesis applications (Rebecca S. Sherbo et al., 2018). These findings suggest possible research avenues for exploring the catalytic properties of 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde.

Material Science and Vibrational Dynamics

The study of vibrational dynamics in benzaldehyde derivatives provides insights into their physical properties. For example, the vibrational dynamics of 2-methoxy-, 4-methoxy-, and 4-ethoxy-benzaldehyde have been assessed, providing valuable information on their behavior in solid state, which can be crucial for material science applications (P. Ribeiro-Claro et al., 2021). Such studies could be extended to 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde to understand its potential as a material or in other applications.

properties

IUPAC Name

4-ethoxy-2-methyl-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-13-6-10(4)11(8-14)7-12(13)9(2)3/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEMGCWPWNRYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391858
Record name 4-ethoxy-5-isopropyl-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-5-isopropyl-2-methylbenzaldehyde

CAS RN

872183-70-5
Record name 4-ethoxy-5-isopropyl-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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